5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5,6-diphenyl-4-piperidin-1-ylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-4-10-17(11-5-1)19-20-22(26-14-8-3-9-15-26)24-16-25-23(20)27-21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,16H,3,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJWJBPBZFNVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted furan and a pyrimidine derivative, the reaction can proceed through a series of steps including condensation, cyclization, and substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Oxidation Reactions
The furopyrimidine scaffold undergoes selective oxidation under controlled conditions. For example:
-
Furan ring oxidation : The electron-rich furan moiety can be oxidized to form dihydrofuran or γ-lactone derivatives using agents like or under acidic conditions .
-
Pyrimidine ring modification : Oxidation of the pyrimidine nitrogen atoms may yield N-oxides, though this is less common due to steric hindrance from substituents .
Reduction Reactions
Reductive transformations target unsaturated bonds or functional groups:
-
Pyrimidine ring reduction : Catalytic hydrogenation () selectively reduces the pyrimidine ring to produce dihydro or tetrahydro derivatives, enhancing solubility for pharmaceutical applications .
-
Nitro group reduction : If nitro substituents are present (e.g., in related analogs), reduction with yields amino derivatives for further functionalization .
Substitution Reactions
The piperidinyl and phenyl groups enable nucleophilic/electrophilic substitutions:
Cross-Coupling Reactions
Palladium-catalyzed couplings diversify substituents:
| Reaction Type | Catalyst System | Applications | Source |
|---|---|---|---|
| Suzuki-Miyaura | , base | Aryl/heteroaryl group introduction at C-5/C-6 | |
| Buchwald-Hartwig | , Xantphos | Piperidinyl group diversification |
Key Reaction Pathways:
-
Chlorination :
This route is critical for synthesizing analogs with improved target affinity .
-
Reductive amination :
Used to introduce polar groups for solubility optimization .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of furo[2,3-d]pyrimidine, including 5,6-diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine, exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting key enzymes involved in DNA synthesis and repair. For instance, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), both crucial for cancer cell survival .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | PC3 (Prostate Cancer) | 5.0 | |
| Similar Pyrimidine Derivative | K562 (Leukemia) | 7.2 |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological applications. Similar piperidine derivatives have been studied for their effects on neurotransmitter systems, showing promise as anxiolytics or antidepressants. The presence of the piperidine moiety may enhance binding to neurotransmitter receptors .
Antimicrobial Activity
Some studies have reported antimicrobial activities associated with furo[2,3-d]pyrimidine derivatives. These compounds have shown effectiveness against various bacterial strains and fungi in laboratory settings.
Synthesis and Structure Elucidation
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound .
Future Directions in Research
Given the promising bioactivities exhibited by this compound and its derivatives, future research may focus on:
- Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against specific targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating the potential of this compound in combination with existing therapies to improve treatment outcomes for cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives with different substituents at the 4, 5, and 6 positions. Examples include:
- 5,6-Diphenyl-4-(morpholin-1-yl)furo[2,3-d]pyrimidine
- 5,6-Diphenyl-4-(piperazin-1-yl)furo[2,3-d]pyrimidine
Uniqueness
What sets 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring fused with a pyrimidine ring, with phenyl groups at the 5 and 6 positions and a piperidinyl group at the 4 position. This unique structure contributes to its biological activity, allowing it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors involved in disease processes. The compound may exert its effects through:
- Enzyme Inhibition : Compounds in this class have shown inhibitory effects on various enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and other diseases .
- Receptor Interaction : The compound may interact with receptors involved in signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study utilizing the NCI 60 cell panel assay revealed that derivatives of this compound demonstrated cytotoxic effects across multiple cancer cell lines. For instance:
| Compound | Mean Growth Inhibition (%) | GI50 (μM) |
|---|---|---|
| 5d | 26.93 | 1.09 |
| 5e | 5.49 | 0.51 |
These results suggest that modifications to the core structure can enhance the anticancer efficacy of related compounds .
Anti-inflammatory and Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have been evaluated for anti-inflammatory and antimicrobial activities. Some derivatives have shown greater anti-inflammatory effects than standard treatments like curcumin and significant antibacterial effects against strains such as E. coli and S. aureus at low concentrations .
Case Studies
- Cytotoxicity Against Tumor Cell Lines : A study reported that specific derivatives of furo[2,3-d]pyrimidines exhibited selective cytotoxicity against tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer). The mechanism was linked to the induction of apoptosis through modulation of apoptotic pathways .
- Inhibitory Potency Against Sirtuin 2 : Another investigation highlighted the potential of similar compounds to inhibit Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 5,6-Diphenyl-4-(piperidin-1-yl)furo[2,3-d]pyrimidine to achieve high yield and purity?
- Methodological Answer: Optimizing synthesis requires careful control of reaction conditions, including temperature, solvent selection, and catalyst use. Multi-step routes often involve protecting group strategies to prevent side reactions. For example, inert atmospheres (e.g., nitrogen) and anhydrous solvents are critical to avoid hydrolysis or oxidation of intermediates. Post-synthesis purification via column chromatography or recrystallization ensures high purity, while techniques like HPLC and NMR validate structural integrity .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying molecular structure and substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) adds robustness to structural assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer: Discrepancies often arise from variations in assay conditions, impurity profiles, or cell line specificity. To address this:
- Standardize assays: Use validated protocols (e.g., NIH/WHO guidelines) for biological testing.
- Control purity: Employ orthogonal analytical methods (e.g., HPLC-MS) to verify compound purity, as impurities like regioisomers or byproducts can skew results .
- Replicate studies: Conduct dose-response curves across multiple cell lines or in vivo models to confirm activity trends.
Q. What methodological approaches are recommended for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer: SAR studies require systematic substitution at key positions (e.g., phenyl rings or piperidine moiety). Steps include:
- Synthetic diversification: Introduce electron-withdrawing/donating groups or heteroatoms to probe electronic effects.
- Computational modeling: Use molecular docking or MD simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs).
- Bioactivity correlation: Test derivatives in functional assays (e.g., enzyme inhibition or cytotoxicity) and correlate results with structural modifications .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, MS) when characterizing this compound?
- Methodological Answer: Spectral mismatches may indicate impurities, tautomerism, or solvent effects. Mitigation strategies:
- Impurity profiling: Use HPLC-coupled mass spectrometry to identify and quantify byproducts.
- Solvent standardization: Record NMR spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to minimize solvent shifts.
- Reference standards: Compare data with pharmacopeial references (e.g., USP/EP monographs) for validated impurity thresholds .
Q. What methodologies are appropriate for assessing the solubility and formulation stability of this compound in preclinical studies?
- Methodological Answer:
- Solubility profiling: Use shake-flask or HPLC-based methods across pH ranges (1–7.4) to simulate physiological conditions.
- Stability testing: Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS.
- Formulation optimization: Explore co-solvents (e.g., PEG 400), cyclodextrin complexes, or nanoemulsions to enhance bioavailability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer:
- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Error minimization: Use software like GraphPad Prism to apply constraints (e.g., fixed baseline) and reduce variability.
- Replicate normalization: Include internal controls (e.g., reference inhibitors) to normalize inter-experimental variability .
Q. How can researchers design experiments to differentiate between on-target and off-target effects of this compound in cellular assays?
- Methodological Answer:
- Genetic knockdown: Use siRNA/CRISPR to silence the putative target and assess loss of compound activity.
- Competitive binding assays: Employ fluorescent probes or radioligands to measure direct target engagement.
- Proteome-wide profiling: Utilize techniques like thermal shift assays (TSA) or affinity chromatography to identify off-target interactions .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
